molecular formula C5H7NO2 B1371415 (1,3-Dioxolan-2-yl)acetonitrile CAS No. 26118-19-4

(1,3-Dioxolan-2-yl)acetonitrile

Cat. No.: B1371415
CAS No.: 26118-19-4
M. Wt: 113.11 g/mol
InChI Key: PSGGISCDILSVMS-UHFFFAOYSA-N
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Description

(1,3-Dioxolan-2-yl)acetonitrile, also known as 2-(Cyanomethyl)-1,3-dioxolane, is a chemical compound with the molecular formula C5H7NO2 and a molecular weight of 113.12 g/mol . This compound is primarily used in research settings and has various applications in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxolan-2-yl)acetonitrile typically involves the condensation of carbonyl compounds with vicinal diols. One common method is the acid-catalyzed reaction of acetone with ethylene glycol, which forms a cyclic ketal intermediate. This intermediate can then be reacted with cyanomethyl groups to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of ethanol as a solvent to facilitate the condensation reaction. This method not only increases the yield but also reduces the reaction time . The process typically requires careful control of temperature and pH to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxolan-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

(1,3-Dioxolan-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Dioxolan-2-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c6-2-1-5-7-3-4-8-5/h5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGGISCDILSVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631154
Record name (1,3-Dioxolan-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26118-19-4
Record name 1,3-Dioxolane-2-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26118-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,3-Dioxolan-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-Dioxolan-2-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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